Oxacillin sodium is a narrow-spectrum antibiotic that belongs to the class of penicillinase-resistant penicillins. It is commonly used to treat infections caused by Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).
Oxacillin sodium is synthesized by the reaction of 6-aminopenicillanic acid with phenylacetic acid in the presence of a catalyst. The yield of this method is around 50%, and it is considered to be an efficient method. However, the synthesis of oxacillin sodium requires the use of hazardous chemicals, which can pose a risk to the environment and human health. Therefore, safety measures must be taken during the synthesis process.
Chemical Structure and Biological Activity
The chemical structure of oxacillin sodium is similar to that of other penicillin antibiotics, with a beta-lactam ring and a thiazolidine ring. The mechanism of action of oxacillin sodium is to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This leads to the disruption of the bacterial cell wall, causing the bacteria to lyse and die. Oxacillin sodium has a high affinity for PBPs, which makes it effective against penicillinase-producing bacteria, including Oxacillin sodium. It has a low toxicity profile and is well-tolerated by most patients. The bioactivity and potency of oxacillin sodium are dependent on the concentration of the drug and the susceptibility of the bacteria.
Oxacillin sodium has been shown to have a significant impact on cell function and signal transduction. It can affect the expression of genes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. However, oxacillin sodium can also have potential therapeutic and toxic effects on human cells. It can cause allergic reactions, gastrointestinal disturbances, and liver toxicity in some patients.
Oxacillin sodium has a wide range of applications in medical, environmental, and industrial research. In medical research, it is used to develop new antibiotics and to treat bacterial infections, including Oxacillin sodium. Clinical trials have shown that oxacillin sodium is effective in treating infections caused by penicillinase-producing bacteria. In environmental research, oxacillin sodium is used to study the effects of antibiotics on ecosystems and to develop strategies for pollution management. It can also be used to assess the sustainability and environmental impact of antibiotic use. In industrial research, oxacillin sodium is used in manufacturing processes to improve product quality and efficiency. Health and safety considerations must be taken into account when using oxacillin sodium in industrial settings.
Future Perspectives and Challenges
Despite its effectiveness, oxacillin sodium has limitations in its use and study. The emergence of antibiotic-resistant bacteria poses a significant challenge to the development of new antibiotics. Therefore, there is a need for new strategies to combat antibiotic resistance. Possible solutions and improvements include the development of new antibiotics, the use of combination therapy, and the development of vaccines. Future trends and prospects in the application of oxacillin sodium in scientific research include the development of new methods for synthesis and extraction, the study of its effects on human cells, and the development of new applications in environmental and industrial research. Conclusion: Oxacillin sodium is a valuable antibiotic that has a wide range of applications in medical, environmental, and industrial research. Its effectiveness against penicillinase-producing bacteria, including Oxacillin sodium, makes it an important tool in the fight against antibiotic resistance. However, safety measures must be taken during its synthesis and use to minimize its impact on the environment and human health. Future research should focus on developing new antibiotics and strategies to combat antibiotic resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oxacillin is a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis. Oxacillin is a parenteral, second generation penicillin antibiotic that is used to treat moderate-to-severe, penicillinase-resistant staphylococcal infections. Oxacillin has been linked to rare instances of clinically apparent, idiosyncratic liver injury, but it more commonly causes transient elevations in serum aminotransferases without jaundice. Oxacillin, also known as oxacillin sodium or sodium oxacillin, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Oxacillin is a drug which is used in the treatment of resistant staphylococci infections. Oxacillin is considered to be a practically insoluble (in water) and relatively neutral molecule. Oxacillin has been detected in multiple biofluids, such as urine and blood. Within the cell, oxacillin is primarily located in the cytoplasm and membrane (predicted from logP). Oxacillin can be converted into cloxacillin.
An orally bioavailable PI3K beta isoform-selective inhibitorReferences:1. RA Rivero, et al, Identification of GSK2636771, a potent and selective, orally bioavailable inhibitor of phosphatidylinositol 3-kinase-beta (PI3Kβ) for the treatment of PTEN deficient tumors. Cancer Res. 2012, 72(8 Supplement), 2913. 2. RM Sanchez, et al., Synthesis and structure–activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 3198-3202. GSK2636771 is a potent, orally bioavailable, PI3Kβ-selective inhibitor, sensitive to PTEN null cell lines. GSK2636771 is a potent, orally bioavailable, PI3Kβ-selective inhibitor, sensitive to PTEN null cell lines. IC50 value:Target:in vitro: GSK-2636771 shows selectively inhibitory activity in PTEN null cell lines (human prostate adenocarcinoma PC-3 and breast cancer HCC70) with EC50 of 36 nM and 72 nM, respectively. GSK2636771 significantly decreases cell viability in p110β-reliant PTEN-deficient PC3 prostate and BT549 and HCC70 breast cancer cell lines, and leads to a marked decrease of AKT phosphorylation only in the control prostate and breast cancer cell lines. in vivo: GSK-2636771 decreases phosphorylated protein kinase Akt (Ser473) levels in these xenograft models. GSK-2636771 (100 mg/kg) do not increase glucose/insulin levels in mice.
Pemetrexed is a chemotherapy drug used to treat various types of cancer, including mesothelioma, non-small cell lung cancer, and other solid tumors. It is a multi-targeted antifolate that inhibits several enzymes involved in the synthesis of nucleotides, leading to the disruption of DNA replication and cell division. Pemetrexed has been approved by the US Food and Drug Administration (FDA) since 2004 and has been widely used in clinical practice.
Tilmicosin phosphate is a macrolide antibiotic that is commonly used in veterinary medicine to treat respiratory infections in cattle, sheep, and pigs. It is a semi-synthetic derivative of tylosin, which is produced by the bacterium Streptomyces fradiae. Tilmicosin phosphate is a white to off-white powder that is soluble in water and has a molecular weight of 967.14 g/mol.
PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.
USP7-IN-1 is a novel selective and reversible inhibitor of USP7 with IC50 of 33 uM; less or no inhibition on USP5, USP8, Uch-L1, Uch-L3 and Caspase(IC50>200 uM); HCT116 cell viability GI50 is 67 uM.IC50 value: 33 uMTarget: USP7 selective inhibitorPreparation of quinazoline derivatives useful as selective and reversible inhibitors of USP7By Colland, Frederic; Gourdel, Marie-EdithFrom PCT Int. Appl. (2013), WO 2013030218 A1 20130307.
Ribociclib succinate is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has been approved by the US Food and Drug Administration (FDA) for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer. This paper aims to provide a comprehensive review of ribociclib succinate, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
Deferoxamine mesylate is a chelating agent that is used to treat iron overload in the body. It is a synthetic compound that is derived from the natural product, desferrioxamine B. Deferoxamine mesylate is used to treat conditions such as thalassemia, sickle cell anemia, and hemochromatosis. It is also used in medical research, environmental research, and industrial research. This paper will provide a comprehensive review of deferoxamine mesylate, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.